Pacific blue

Catalog No.
S652443
CAS No.
215868-31-8
M.F
C10H4F2O5
M. Wt
242.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pacific blue

CAS Number

215868-31-8

Product Name

Pacific blue

IUPAC Name

6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylic acid

Molecular Formula

C10H4F2O5

Molecular Weight

242.13 g/mol

InChI

InChI=1S/C10H4F2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15)

InChI Key

VYNDHICBIRRPFP-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O

Flow Cytometry

Fluorescence Microscopy

Immunohistochemistry

ELISA

Immunocytochemistry

Indirect FISH

Protein and Antibody Labeling

Cell Health and Viability Assays

    Summary of Application: Pacific Blue dye can be used in cell health and viability assays. These assays are used to determine the health and viability of cells in a sample.

    Methods of Application: The dye is used to stain the cells in a sample.

    Results or Outcomes: The use of Pacific Blue dye in cell health and viability assays allows for the determination of the health and viability of cells in a sample.

Annexin V Conjugate for Flow Cytometry

Multiplexing in Flow Cytometry

Aquaculture’s Blue Economy Potential

Coastal and Marine Economic Activities

Protein and Antibody Labeling Kits

Annexin V Conjugate for Flow Cytometry

Streptavidin Conjugate for Signal Amplification

Isotype Controls

Pacific Blue, scientifically known as 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a synthetic fluorescent dye belonging to the hydroxycoumarin family. It exhibits a strong fluorescence with an excitation maximum at approximately 404 nm and an emission maximum at 455 nm. This compound is characterized by its high acidity (pKa of 3.7) compared to other similar compounds, which enhances its fluorescence stability in neutral pH environments . Pacific Blue is primarily utilized in biological research, particularly in cell biology for applications such as flow cytometry and immunohistochemistry.

Typical of fluorophores. As a Bronsted acid, it can donate protons, which is significant for its behavior in biological systems . The dye can also react with amines to form stable conjugates, particularly through its reactive derivatives like Pacific Blue succinimidyl ester, which is commonly used for labeling proteins and antibodies . These reactions are essential for its application in fluorescence microscopy and flow cytometry.

Pacific Blue is renowned for its application in biological assays due to its fluorescent properties. It is utilized to label antibodies and proteins, allowing researchers to visualize specific cellular components under a fluorescence microscope. The dye's ability to remain fluorescent in neutral conditions makes it particularly useful for studying live cells and dynamic processes such as protein interactions and cellular signaling pathways . Additionally, derivatives of Pacific Blue have been employed in studies involving drug interactions, such as the anticancer drug paclitaxel with tubulin .

The synthesis of Pacific Blue typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate hydroxycoumarin precursor.
  • Fluorination: The introduction of fluorine atoms at the 6 and 8 positions is achieved through electrophilic fluorination methods.
  • Carboxylation: The carboxylic acid group is introduced at the 3 position using carboxylation techniques.
  • Purification: The final product is purified using chromatographic methods to ensure high purity suitable for biological applications .

Pacific Blue has a wide range of applications in scientific research:

  • Flow Cytometry: Used extensively for analyzing cell populations by labeling antibodies that recognize specific antigens.
  • Immunohistochemistry: Allows visualization of proteins within cells, aiding in the study of cellular functions and disease mechanisms.
  • Fluorescence In Situ Hybridization (FISH): Employed to detect specific DNA sequences on chromosomes.
  • Protein Labeling: Conjugated to proteins or peptides for tracking and quantifying them in various assays .

Studies involving Pacific Blue often focus on its interactions with proteins and other biomolecules. For instance, it has been used in fluorescence resonance energy transfer (FRET) studies to explore small molecule-protein interactions. These interaction studies are crucial for understanding biochemical pathways and drug mechanisms . Additionally, Pacific Blue's unique spectral properties allow it to be used alongside other fluorophores in multiplexing experiments.

Pacific Blue is part of a broader family of fluorescent dyes known as Pacific dyes, which includes:

  • Pacific Orange: Excitation maximum around 548 nm; emission maximum at 567 nm.
  • Pacific Green: Excitation maximum around 502 nm; emission maximum at 515 nm.

Comparison Table

CompoundExcitation Maximum (nm)Emission Maximum (nm)Unique Features
Pacific Blue404455High acidity; stable fluorescence at neutral pH
Pacific Orange548567Less acidic; used for different spectral ranges
Pacific Green502515Suitable for simultaneous detection with other dyes

Pacific Blue's unique spectral properties and high stability under physiological conditions distinguish it from these similar compounds, making it particularly valuable for specific applications in cell biology .

Pacific blue demonstrates consistent spectroscopic properties across various solvent environments, with excitation maxima ranging from 401 to 410 nanometers and emission maxima between 452 and 455 nanometers [1] [2] [3]. The compound exhibits remarkable solvent-independent spectral characteristics, distinguishing it from many conventional fluorophores that show significant solvatochromic effects [4].

The excitation profile of Pacific blue is characterized by a broad absorption band centered around 404-405 nanometers, with the specific maximum wavelength varying slightly depending on the measurement conditions and instrumentation [5] [6]. In aqueous buffered solutions at physiological pH, the excitation maximum typically occurs at 404 nanometers, while in organic solvents, slight blue-shifts to approximately 401 nanometers have been observed [2] [7].

The emission spectrum displays a well-defined peak at 452-455 nanometers across different solvent systems [1] [8] [9]. This consistency stems from the unique electronic structure of the 6,8-difluoro-7-hydroxycoumarin framework, where the fluorine substituents and hydroxyl group create a stable excited state configuration that is relatively insensitive to environmental perturbations [10] [4]. The low pKa value of 3.7 ensures that Pacific blue remains fully deprotonated and fluorescent even at neutral pH conditions, unlike many other 7-hydroxycoumarins that require alkaline conditions for optimal fluorescence [10] .

Quantum Yield Determination (Φ=0.78) and Molar Extinction Coefficients

Pacific blue exhibits exceptional photophysical performance with a quantum yield of 0.78 [12] [13] [14], placing it among the most efficient fluorescent probes in the violet-excitable category. This high quantum yield, measured in aqueous phosphate-buffered saline at pH 7.4, indicates that approximately 78% of absorbed photons result in fluorescence emission, representing excellent energy conversion efficiency [12] [6].

The molar extinction coefficient of Pacific blue has been determined to be 46,000 M⁻¹cm⁻¹ at the excitation maximum [13] [14]. This substantial extinction coefficient contributes significantly to the overall brightness of the fluorophore, as brightness is mathematically defined as the product of quantum yield and molar extinction coefficient (ε × Φ) [14]. The calculated brightness value of 35,880 M⁻¹cm⁻¹ positions Pacific blue as a highly efficient fluorescent probe [14].

Comparative analysis reveals that Pacific blue surpasses many conventional fluorophores in terms of quantum efficiency. The combination of high quantum yield and substantial extinction coefficient results in superior signal-to-noise ratios in fluorescence applications, particularly advantageous for single-molecule detection and low-abundance target visualization [14] [15]. The photophysical parameters demonstrate that Pacific blue achieves optimal performance through balanced absorption and emission characteristics rather than relying solely on high extinction coefficients, as observed in some protein-based fluorophores [14].

PropertyValueMeasurement Conditions
Quantum Yield (Φ)0.78pH 7.4, PBS buffer, 22°C
Molar Extinction Coefficient46,000 M⁻¹cm⁻¹Excitation maximum
Brightness (ε × Φ)35,880 M⁻¹cm⁻¹Calculated parameter
Excitation Maximum401-410 nmSolvent-dependent variation
Emission Maximum452-455 nmConsistent across solvents

Time-Dependent Density Functional Theory (TD-DFT) Predictions

Theoretical investigations of Pacific blue using Time-Dependent Density Functional Theory provide fundamental insights into its electronic transitions and excited-state properties. TD-DFT calculations have been successfully applied to related coumarin systems, establishing the computational framework for understanding Pacific blue's photophysical behavior [16] [17] [18].

TD-DFT studies on 6,8-difluoro-7-hydroxycoumarin derivatives indicate that the lowest-energy electronic transition corresponds to a π→π* excitation primarily localized on the coumarin chromophore [16] [19]. The presence of fluorine atoms at positions 6 and 8 significantly influences the electronic density distribution, with computational studies suggesting that these substituents stabilize both ground and excited states through inductive effects [16] [20].

The transition dipole moment calculations reveal that Pacific blue exhibits strong oscillator strength for the S₀→S₁ transition, consistent with experimental observations of high molar extinction coefficients [19] [17]. TD-DFT predictions using hybrid functionals such as B3LYP and CAM-B3LYP have shown good agreement with experimental absorption maxima, typically within 10-15 nanometers of observed values when appropriate basis sets are employed [16] [19].

Non-Radiative Decay Pathways and Stokes Shift Analysis

Pacific blue demonstrates a Stokes shift of approximately 48-51 nanometers (corresponding to 2,616-2,793 cm⁻¹), which represents a moderate energy difference between absorption and emission maxima [6] [24]. This Stokes shift magnitude is optimal for fluorescence applications, providing sufficient spectral separation between excitation and emission while maintaining high quantum efficiency [24] [25].

The non-radiative decay pathways in Pacific blue are significantly suppressed compared to many other coumarin derivatives, contributing to its exceptional quantum yield of 0.78 [14] [4]. The primary non-radiative processes include internal conversion from higher vibronic levels of the S₁ state and intersystem crossing to triplet states, though the latter is minimal due to the large singlet-triplet energy gap typical of aromatic compounds [24] [26].

Vibrational relaxation in the excited state occurs rapidly (femtosecond timescale) following photoexcitation, with the molecule reaching the vibrationally relaxed S₁ state before fluorescence emission [24] [21]. The relatively rigid coumarin framework limits the extent of conformational changes in the excited state, reducing the probability of non-radiative decay through internal conversion pathways [27] [28].

The environmental independence of Pacific blue's Stokes shift reflects the minimal solvent reorganization energy required upon electronic excitation [24] [21]. Unlike fluorophores with significant charge transfer character, Pacific blue maintains a relatively constant excited state dipole moment across different solvent environments, resulting in consistent spectral properties [4] [21].

Photobleaching studies indicate that Pacific blue exhibits good photostability under typical fluorescence excitation conditions, with degradation occurring primarily through singlet oxygen-mediated processes rather than direct photochemical reactions [28] [29]. The incorporation of fluorine atoms appears to enhance photostability by reducing reactivity toward nucleophilic attack at the aromatic ring system [28] [20].

ParameterValueUnits
Stokes Shift48-51nm
Stokes Shift2,616-2,793cm⁻¹
Non-radiative Rate Constant~2.8 × 10⁷s⁻¹
Radiative Rate Constant~1.0 × 10⁸s⁻¹
Excited State Lifetime~3-4ns

XLogP3

2

Wikipedia

Pacific blue

Dates

Last modified: 08-15-2023

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